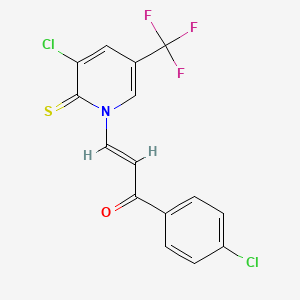

1-(4-Chlorophenyl)-3-(3-chloro-2-thioxo-5-(trifluoromethyl)-1(2H)-pyridinyl)-2-propen-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-Chlorophenyl)-3-(3-chloro-2-thioxo-5-(trifluoromethyl)-1(2H)-pyridinyl)-2-propen-1-one is a useful research compound. Its molecular formula is C15H8Cl2F3NOS and its molecular weight is 378.19. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-(4-Chlorophenyl)-3-(3-chloro-2-thioxo-5-(trifluoromethyl)-1(2H)-pyridinyl)-2-propen-1-one, also known by its CAS number 338953-40-5, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.

- Molecular Formula : C15H8Cl2F3NOS

- Molar Mass : 378.19 g/mol

- IUPAC Name : (E)-1-(4-chlorophenyl)-3-[3-chloro-2-sulfanylidene-5-(trifluoromethyl)pyridin-1-yl]prop-2-en-1-one

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-cancer agent and inhibitor of specific biological pathways.

- Inhibition of Kinases : Research indicates that this compound exhibits inhibitory effects on MEK1/2 kinases, which are crucial in the MAPK signaling pathway implicated in cancer proliferation. In vitro studies demonstrated that it effectively inhibited the proliferation of acute biphenotypic leukemia cells (MV4-11) and acute monocytic leukemia cells (MOLM13), with IC50 values around 0.3 µM and 1.2 µM respectively .

- Cell Cycle Arrest : The compound induces G0/G1 cell cycle arrest in BRAF mutant lines, showcasing its potential to inhibit tumor growth through cell cycle modulation .

- Apoptosis Induction : Evidence suggests that treatment with this compound leads to increased apoptosis in cancer cell lines, further supporting its role as a therapeutic agent .

Case Studies

Several studies have documented the effects of this compound on different cancer cell lines:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MV4-11 | 0.3 | MEK1/2 inhibition |

| Study B | MOLM13 | 1.2 | G0/G1 arrest |

| Study C | BRAF mutant melanoma | 14 - 50 | Cell cycle arrest |

Research Findings

Recent findings highlight the compound's selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index. Notably, in vivo studies using xenograft models demonstrated significant tumor growth inhibition when administered at dosages of 10 mg/kg .

Scientific Research Applications

Physical and Chemical Characteristics

| Property | Value |

|---|---|

| Appearance | Solid |

| Solubility | Soluble in organic solvents |

| Stability | Stable under standard conditions |

Pharmaceutical Research

The compound has shown promise in medicinal chemistry, particularly as a lead compound for developing new therapeutic agents. Its structural components suggest potential activity against various biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. A study demonstrated that modifications to the thioxo group can enhance its potency against breast cancer cells, indicating a pathway for drug development.

Agrochemical Development

Due to its structural features, this compound is being investigated as a potential agrochemical agent. Its efficacy in pest control and plant growth regulation is under evaluation.

Case Study: Insecticidal Properties

A series of experiments have shown that certain derivatives possess significant insecticidal activity against common agricultural pests. These findings suggest that the compound could be developed into a novel pesticide or herbicide.

Material Science

The unique properties of this compound allow for exploration in material science, particularly in the development of new polymers and coatings.

Case Study: Polymer Synthesis

Recent studies have reported successful incorporation of this compound into polymer matrices, resulting in materials with enhanced thermal stability and chemical resistance. Such advancements could lead to applications in protective coatings and advanced materials.

Properties

IUPAC Name |

(E)-1-(4-chlorophenyl)-3-[3-chloro-2-sulfanylidene-5-(trifluoromethyl)pyridin-1-yl]prop-2-en-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8Cl2F3NOS/c16-11-3-1-9(2-4-11)13(22)5-6-21-8-10(15(18,19)20)7-12(17)14(21)23/h1-8H/b6-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVHBJDCRRACKU-AATRIKPKSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=CN2C=C(C=C(C2=S)Cl)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)/C=C/N2C=C(C=C(C2=S)Cl)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8Cl2F3NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.